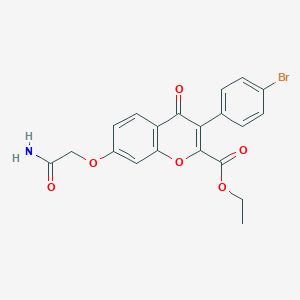
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate, also known as EAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAC belongs to the class of chromene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Cancer Research
One of the primary applications of similar compounds has been in the field of cancer research, where their ability to overcome drug resistance in cancer cells has been explored. For example, a study by Das et al. (2009) highlighted the potential of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogues in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. These compounds, including those with substitutions at specific positions on the chromene ring, have been found to inhibit tumor cell growth through apoptosis induction. This suggests a promising avenue for the treatment of cancers exhibiting multiple drug resistance (Das et al., 2009).
Synthesis and Material Science
In material science, the fluorescent properties of similar ethyl chromene derivatives have been investigated for potential applications in organic electronics and as fluorescence markers. For instance, the synthesis and fluorescent property of ethyl 7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate have been studied, with findings indicating significant λ_(max)(FL) suggesting applications in materials that require specific light absorption and emission characteristics (Bai Jing-hua, 2011).
Antimicrobial Research
Furthermore, the antimicrobial properties of chromene derivatives have also been explored. For example, a study on the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives highlighted their potential in antimicrobial activity against various bacterial and fungal strains. This opens up avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Ghashang et al., 2013).
Enzyme Inhibition
Another area of interest is the investigation of enzyme inhibitory activities, where derivatives of ethyl chromene have been synthesized and evaluated for their efficacy against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research is particularly relevant in the development of treatments for neurodegenerative diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Samaneh Ghanei-Nasab et al., 2016).
Photoluminescence Studies
The study of photoluminescence in ethyl coumarin-3-carboxylate derivatives, including ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, has implications for the development of new photoluminescent materials. These materials could find applications in bioimaging, sensors, and optoelectronic devices due to their unique light-emitting properties (Song et al., 2014).
Propiedades
IUPAC Name |
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBUCMXXTURDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

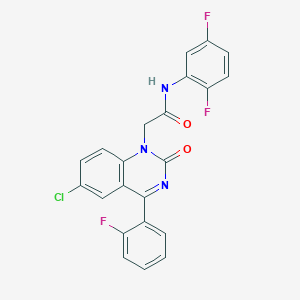
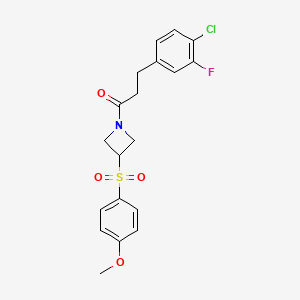
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)
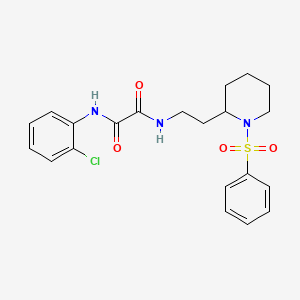

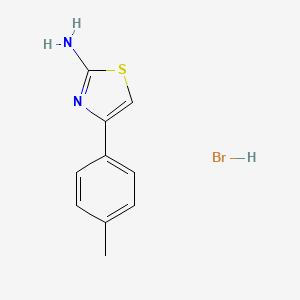
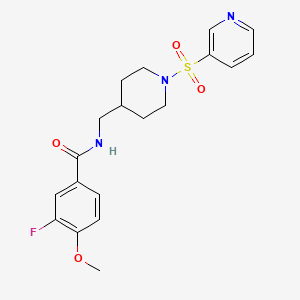
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)